molecular formula C8H10ClNO3 B12952247 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride

3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B12952247
M. Wt: 203.62 g/mol
InChI Key: MZOVKKFEPYBEHI-UHFFFAOYSA-N
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Description

3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of pyridine and is characterized by the presence of a propanoic acid group attached to a dihydropyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride typically involves the reaction of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used include methanol or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.

    Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.

    Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.

Major Products

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.

    Cellular Effects: Affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
  • (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid

Uniqueness

3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability and versatility in chemical synthesis compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H

InChI Key

MZOVKKFEPYBEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CCC(=O)O.Cl

Origin of Product

United States

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